4,5-Dichloro-2-nitroaniline (CAS 6641-64-1) is a highly crystalline, bench-stable halogenated nitroaromatic compound primarily utilized as a foundational building block for 5,6-dichlorobenzimidazoles, quinoxalines, and advanced agrochemicals. Featuring a melting point of 177–179 °C and a predictable reactivity profile, it serves as the preferred industrial and laboratory precursor for generating 4,5-dichloro-1,2-phenylenediamine. By providing two symmetrical chlorine handles and a selectively reducible nitro group, this compound enables the precise synthesis of complex heterocycles required in antiviral research, anthelmintic drug manufacturing, and specialized dye formulation [1].
Procuring downstream diamines directly, such as 4,5-dichloro-1,2-phenylenediamine, introduces severe handling and cost liabilities. The diamine is highly susceptible to rapid ambient oxidation, requiring strict inert storage and limiting the choice of downstream reagents to expensive, mild oxidants to prevent degradation [1]. Conversely, substituting with mono-chlorinated analogs like 4-chloro-2-nitroaniline fundamentally alters the structure-activity relationship (SAR) of the final product, as the 5,6-dichloro motif is strictly required for target binding affinity in key antiviral and anthelmintic applications[2]. Thus, 4,5-dichloro-2-nitroaniline is the optimal procurement choice, offering an ideal balance of oxidative stability, lower raw material cost, and precise structural fidelity.
In the synthesis of complex benzimidazoles, starting material selection heavily impacts overall process viability. Research demonstrates that utilizing commercially available 4,5-dichloro-2-nitroaniline as the starting material circumvents the high costs and oxidative instability associated with procuring 4,5-dichloro-1,2-phenylenediamine directly. The nitroaniline precursor is bench-stable and can be cleanly reduced immediately prior to cyclization, avoiding the complex handling and yield losses associated with the readily oxidized diamine [1].
| Evidence Dimension | Precursor oxidative stability and raw material viability |
| Target Compound Data | 4,5-Dichloro-2-nitroaniline (Bench-stable, high shelf-life precursor) |
| Comparator Or Baseline | 4,5-dichloro-1,2-phenylenediamine (Highly oxidation-prone, considerably more expensive to procure and store) |
| Quantified Difference | Eliminates the need for strict inert handling and specialized mild oxidants required by the diamine. |
| Conditions | Standard laboratory storage and subsequent heterocycle synthesis workflows |
Procuring the stable nitro compound rather than the diamine drastically reduces raw material costs and prevents yield losses due to precursor degradation.
For industrial scale-up, generating the diamine in situ or on-demand is preferred to avoid storage degradation. 4,5-Dichloro-2-nitroaniline undergoes highly efficient and chemoselective reduction using Raney nickel and hydrogen gas, achieving a 98% yield of 4,5-dichloro-1,2-phenylenediamine. This process explicitly avoids the concomitant dehalogenation often seen with standard aggressive reducing agents on polyhalogenated substrates, establishing it as a superior baseline process compared to attempting to purify and store the unstable diamine directly [1].
| Evidence Dimension | Process yield of target diamine without dehalogenation |
| Target Compound Data | 98% isolated yield of 4,5-dichloro-1,2-phenylenediamine |
| Comparator Or Baseline | Direct diamine storage (Subject to continuous oxidative yield loss over time) |
| Quantified Difference | Achieves near-quantitative (98%) conversion on-demand, bypassing the progressive degradation of stored diamines. |
| Conditions | Raney nickel catalyst, H2 (40 psi), ethanol solvent |
Enables manufacturers to safely store the stable precursor and generate the highly reactive diamine at near-quantitative yields only when needed for cyclization.
When synthesizing nonnucleoside benzimidazole analogs for viral inhibition (e.g., HCMV or HIV), the substitution pattern on the starting nitroaniline dictates downstream efficacy. Benzimidazoles derived from 4,5-dichloro-2-nitroaniline (yielding a 5,6-dichloro substitution on the final heterocycle) exhibit potent and selective viral inhibition. In contrast, utilizing mono-chlorinated precursors like 4-chloro-2-nitroaniline fails to produce the required binding affinity, rendering the resulting compounds essentially inactive or significantly less potent in standard viral assays[1].
| Evidence Dimension | Downstream target binding affinity and antiviral potency |
| Target Compound Data | 4,5-Dichloro-2-nitroaniline (Yields active 5,6-dichlorobenzimidazoles) |
| Comparator Or Baseline | 4-Chloro-2-nitroaniline (Yields inactive or low-potency analogs) |
| Quantified Difference | Provides the strict di-halogenated motif required for potent inhibition of viral DNA processing. |
| Conditions | In vitro HCMV / HIV replication assays of downstream benzimidazole derivatives |
Buyers synthesizing biologically active benzimidazoles must procure the exact 4,5-dichloro isomer to achieve the necessary pharmacological efficacy.
Ideal for process chemists who need to bypass the oxidative degradation and high procurement costs of the diamine by reducing the stable nitroaniline precursor immediately prior to use [1].
The mandatory starting material for synthesizing 5,6-dichlorobenzimidazole nonnucleoside analogs targeting HCMV and HIV, where the specific dichloro substitution is non-negotiable for target binding [1].
A critical building block in the synthesis of specialized benzimidazole anthelmintics (such as triclabendazole derivatives), where the halogenated ring system is required for high parasiticidal activity [2].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard